顺式拉西地平

描述

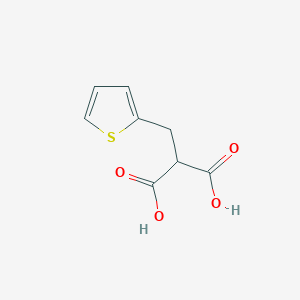

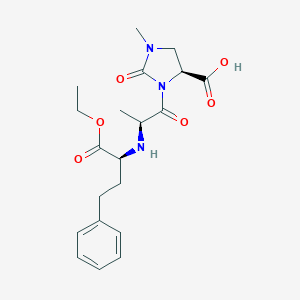

Cis Lacidipine is a cardiac drug . It is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity . It is used to treat hypertension . Its molecular formula is C26H33NO6 and its molecular weight is 455.54 .

Molecular Structure Analysis

Cis Lacidipine has a complex molecular structure. It contains a total of 67 bonds, including 34 non-H bonds, 12 multiple bonds, 11 rotatable bonds, 6 double bonds, 6 aromatic bonds, 2 six-membered rings, 3 esters (aliphatic), and 1 secondary amine (aliphatic) . It is a highly lipophilic molecule that interacts with biological membranes .Chemical Reactions Analysis

The most frequently reported adverse reactions of Lacidipine include headache, flushing, ankle oedema, dizziness, and palpitations, which are typical of dihydropyridine calcium channel blockers as a class .Physical and Chemical Properties Analysis

Cis Lacidipine is a neat product . It is a highly lipophilic molecule that interacts with the biological membranes . Through radiotracer analysis, it was determined that Lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout .科学研究应用

光稳定性和光降解

拉西地平在各种溶剂中的光稳定性以及在紫外线 A 辐射暴露下的行为已得到广泛研究。这些研究确定了拉西地平的主要光降解产物,阐明了其在不同条件下的稳定性,这对其在医学中的实际应用至关重要 (De Filippis 等人,2002).

抗动脉粥样硬化潜力

研究表明,拉西地平能够减少动物模型中动脉粥样硬化病变的发展,包括动脉粥样硬化的实验模型 apoE 缺陷小鼠。这表明其在动脉粥样硬化管理中的潜在用途 (Cristofori 等人,2000).

透皮给药系统

已经研究了用于透皮给药的脂质体凝胶中的拉西地平制剂。这些研究的重点是提高药物在高血压管理中的渗透性和效率,突出了拉西地平新型给药系统的潜力 (Qumbar 等人,2017).

肾移植功能保护

已探讨了拉西地平在环孢素治疗患者中保护肾移植功能的作用。它展示了肾移植受者的潜在益处,改善移植物功能,并可能对环孢素诱导的肾毒性提供保护作用 (Kuypers 等人,2004).

动脉粥样硬化进展

拉西地平在减缓颈动脉动脉粥样硬化进展方面显示出前景。欧洲拉西地平动脉粥样硬化研究 (ELSA) 中提到的这一作用表明其在高血压管理中的效用,特别是在降低动脉粥样硬化风险方面 (Zanchetti 等人,2002).

用于高血压的鼻腔给药

关于鼻腔纳米拉西地平甘油体的研究展示了一种递送这种药物的新方法。此方法旨在克服与口服生物利用度和首过代谢相关的挑战,有可能彻底改变拉西地平用于高血压的给药方式 (Naguib 等人,2020).

心肌细胞保护

已显示拉西地平对心肌细胞发挥保护作用,使其免受凋亡,特别是在 TNF-α 诱导的损伤情况下。这表明其在心血管保护中的潜在用途超出了其作为抗高血压药的主要作用 (Wang 等人,2015).

血压变异性和糖尿病性高血压

关于拉西地平对糖尿病性高血压患者血压变异性的影响的研究表明,它不仅能够降低血压,还能提高压力反射灵敏度,突出了其多方面的治疗潜力 (Frattola 等人,2000).

作用机制

Target of Action

Lacidipine is a lipophilic dihydropyridine calcium antagonist . Its primary targets are the voltage-dependent L-type calcium channels . These channels are crucial in regulating the influx of calcium ions, which serve as intracellular messengers or activators in excitable cells, including vascular smooth muscles .

Mode of Action

Lacidipine acts by blocking the voltage-dependent L-type calcium channels , thereby preventing the transmembrane calcium influx . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .

Biochemical Pathways

Lacidipine’s action affects the CXCR7/P38/C/EBP-β signaling pathway . By blocking the calcium channels, it influences this pathway, leading to various downstream effects. These effects include the amelioration of endothelial senescence and inflammatory injury .

Pharmacokinetics

Lacidipine exhibits linear kinetics after repeated doses in the therapeutic range of 2–6mg once daily . It is a highly lipophilic molecule that interacts with biological membranes . Through radiotracer analysis, it was determined that lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . These results may explain the long clinical half-life of lacidipine .

Result of Action

The action of lacidipine leads to the dilation of peripheral arterioles and reduction of blood pressure . This makes it an effective antihypertensive agent. In addition, lacidipine exhibits a greater antioxidant activity compared to other dihydropyridine calcium antagonists, which may confer potentially beneficial antiatherosclerotic effects .

Action Environment

The action, efficacy, and stability of lacidipine can be influenced by various environmental factors. For instance, its lipophilic nature allows it to interact with biological membranes, affecting its distribution and action . Furthermore, its slow onset of action and long duration of action make it suitable for once-daily oral administration . .

安全和危害

生化分析

Biochemical Properties

cis Lacidipine interacts with various enzymes and proteins in biochemical reactions. It has been observed to interact with the CXCR7/P38/C/EBP-β signaling pathway, which plays a crucial role in endothelial senescence and inflammatory injury .

Cellular Effects

cis Lacidipine has significant effects on various types of cells and cellular processes. It has been found to increase the cell viability and function of endothelial cells under oxidative stress, cell senescence, and inflammatory activation . It also influences cell function by regulating the CXCR7/P38/C/EBP-β signaling pathway .

Molecular Mechanism

At the molecular level, cis Lacidipine exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to regulate the CXCR7/P38/C/EBP-β signaling pathway, which in turn influences cell function, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, cis Lacidipine has been observed to have long-term effects on cellular function. For instance, it has been found to lower the blood pressure of spontaneous hypertensive rats over a period of four weeks .

Dosage Effects in Animal Models

The effects of cis Lacidipine vary with different dosages in animal models. For example, it has been found to prevent scopolamine-induced memory impairment in mice at dosages of 1 and 3 mg/kg .

属性

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514462 | |

| Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-79-5 | |

| Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)